molecular formula C9H16S B14495507 (1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol CAS No. 63714-87-4

(1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol

Cat. No.: B14495507
CAS No.: 63714-87-4
M. Wt: 156.29 g/mol
InChI Key: RQGUGYLQESPTRL-RKDXNWHRSA-N
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Description

(1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol is an organic compound featuring a cyclohexane ring substituted with a prop-2-en-1-yl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol typically involves the following steps:

    Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Prop-2-en-1-yl Group: This step may involve alkylation reactions using prop-2-en-1-yl halides under basic conditions.

    Addition of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions using thiol-containing reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the cyclohexane ring or the prop-2-en-1-yl group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified cyclohexane derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study the effects of thiol-containing compounds on biological systems.

Medicine

Industry

In industry, this compound may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol would depend on its specific interactions with molecular targets. This could involve binding to proteins or enzymes, altering their activity, or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-thiol: Lacks the prop-2-en-1-yl group.

    2-(Prop-2-en-1-yl)cyclohexane: Lacks the thiol group.

    (1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-ol: Contains a hydroxyl group instead of a thiol group.

Uniqueness

(1R,2S)-2-(Prop-2-en-1-yl)cyclohexane-1-thiol is unique due to the presence of both the prop-2-en-1-yl group and the thiol group, which can impart distinct chemical and biological properties.

Properties

CAS No.

63714-87-4

Molecular Formula

C9H16S

Molecular Weight

156.29 g/mol

IUPAC Name

(1R,2S)-2-prop-2-enylcyclohexane-1-thiol

InChI

InChI=1S/C9H16S/c1-2-5-8-6-3-4-7-9(8)10/h2,8-10H,1,3-7H2/t8-,9-/m1/s1

InChI Key

RQGUGYLQESPTRL-RKDXNWHRSA-N

Isomeric SMILES

C=CC[C@@H]1CCCC[C@H]1S

Canonical SMILES

C=CCC1CCCCC1S

Origin of Product

United States

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